4-(4-Bromobenzyloxy)benzaldehyde is an organic compound with the molecular formula and a molecular weight of 291.14 g/mol. It is characterized by a benzaldehyde group attached to a bromobenzyloxy moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is also known by its CAS number 149833-95-4 and has various synonyms, including 4-((4-bromobenzyl)oxy)benzaldehyde .
Several methods exist for synthesizing 4-(4-Bromobenzyloxy)benzaldehyde:
4-(4-Bromobenzyloxy)benzaldehyde has several applications:
Several compounds share structural similarities with 4-(4-Bromobenzyloxy)benzaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Bromobenzaldehyde | Simple structure; lacks ether functionality | |
| 4-Methoxybenzaldehyde | Contains methoxy group instead of bromine | |
| 3-(Bromomethyl)phenol | Contains phenolic hydroxyl; different reactivity | |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Multiple bromine substitutions; increased reactivity |
The unique feature of 4-(4-Bromobenzyloxy)benzaldehyde lies in its combination of an ether and an aldehyde group, which may impart distinct reactivity profiles not present in simpler analogs.
4-(4-Bromobenzyloxy)benzaldehyde (CAS: 149833-95-4) emerged as a critical intermediate in aromatic aldehyde chemistry during the late 20th century. Its development parallels advancements in etherification techniques and brominated aromatic synthesis. Early studies focused on modifying benzaldehyde derivatives to introduce electron-withdrawing groups, enhancing reactivity for cross-coupling reactions. The compound’s bromobenzyloxy moiety, combining a bromine substituent with an ether linkage, provided a versatile platform for further functionalization.
Today, 4-(4-Bromobenzyloxy)benzaldehyde is central to synthesizing complex molecules such as porphyrins, fluorescent probes, and bioactive alkaloids. Its dual functionality—aldehyde group for condensation reactions and bromine for nucleophilic substitution—makes it indispensable in medicinal chemistry and materials science. Recent studies highlight its role in designing kinase inhibitors and metal-organic frameworks, underscoring its adaptability in modern synthetic workflows.
The compound’s strategic value lies in its ability to serve as a precursor for:
The synthesis of 4-(4-Bromobenzyloxy)benzaldehyde primarily relies on base-catalyzed etherification reactions, following established Williamson ether synthesis protocols . The fundamental approach involves the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide in the presence of a suitable base [4] . Potassium carbonate serves as the preferred base due to its mild basicity and effectiveness in deprotonating the phenol group, facilitating nucleophilic attack on the benzyl halide .
The mechanism proceeds through initial deprotonation of the hydroxyl group to form a phenoxide anion, which subsequently attacks the electrophilic carbon in 4-bromobenzyl bromide . This nucleophilic substitution follows an SN2 mechanism, resulting in the formation of the ether linkage between the benzaldehyde and bromobenzyl moieties .
Table 1: Base Selection for Etherification Reactions
| Base | Concentration (equivalents) | Reaction Efficiency | Yield Range (%) | Reference |
|---|---|---|---|---|
| Potassium carbonate | 1.2-1.5 | High | 74-89 | [4] |
| Cesium carbonate | 1.5 | Moderate | 70-85 | [26] |
| Sodium hydride | 1.1 | High | 80-92 | [20] |
Research findings demonstrate that potassium carbonate provides optimal results with yields typically ranging from 74% to 89% [4]. The mild basicity of potassium carbonate prevents side reactions while ensuring complete deprotonation of the phenolic hydroxyl group . Alternative bases such as cesium carbonate have shown comparable efficacy, particularly in reactions involving electron-deficient aromatic systems [26].
Solvent selection plays a critical role in determining reaction efficiency and product yield for 4-(4-Bromobenzyloxy)benzaldehyde synthesis . Polar aprotic solvents demonstrate superior performance compared to protic alternatives due to their ability to stabilize the phenoxide anion while maintaining solubility of both organic and inorganic reactants .
N,N-Dimethylformamide emerges as the preferred solvent system, providing excellent solubility for both phenolic and benzyl halide components . The polar aprotic nature of N,N-Dimethylformamide enhances the nucleophilicity of the phenoxide anion by preventing hydrogen bonding interactions that would otherwise stabilize the anion .
Table 2: Solvent Performance Comparison
| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylformamide | 36.7 | 3-6 | 85-89 | >95 | |
| Acetone | 20.7 | 6-12 | 74-78 | 92-94 | [28] |
| Tetrahydrofuran | 7.6 | 8-16 | 65-70 | 90-92 | |
| Dichloromethane | 8.9 | 12-24 | 55-60 | 88-90 |
Acetone represents a viable alternative solvent, particularly for reactions requiring milder conditions [28]. Research indicates that acetone-mediated etherification reactions proceed with moderate efficiency, achieving yields of 74-78% over extended reaction periods [28]. However, the lower dielectric constant of acetone compared to N,N-Dimethylformamide results in reduced reaction rates and requires longer reaction times [28].
Temperature optimization proves crucial for maximizing yield while minimizing side product formation in 4-(4-Bromobenzyloxy)benzaldehyde synthesis . Research demonstrates that elevated temperatures between 80-100°C under reflux conditions provide optimal conversion rates . These conditions ensure sufficient thermal energy to overcome activation barriers while preventing decomposition of sensitive aldehyde functionalities .
Reaction time parameters exhibit strong correlation with temperature and solvent selection . Under optimized conditions using N,N-Dimethylformamide at 80°C, complete conversion typically occurs within 3-6 hours . Extended reaction times beyond 12 hours may result in decreased yields due to aldehyde oxidation or hydrolysis side reactions .
Table 3: Temperature and Time Optimization Data
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) | Side Products (%) | Reference |
|---|---|---|---|---|---|
| 60 | 12 | 65 | 58 | 15 | |
| 80 | 6 | 92 | 85 | 8 | |
| 100 | 3 | 95 | 87 | 12 | |
| 120 | 2 | 98 | 79 | 20 |
The data reveals that temperatures of 80-100°C provide the optimal balance between reaction rate and product quality . Higher temperatures above 100°C, while increasing reaction rates, lead to increased side product formation, particularly aldehyde oxidation products .
Microwave-assisted synthesis represents a significant advancement in the preparation of 4-(4-Bromobenzyloxy)benzaldehyde, offering substantial improvements in reaction efficiency and time reduction [9] [12]. This technology utilizes electromagnetic radiation at frequencies of 2.45 gigahertz to provide rapid and uniform heating of reaction mixtures [9].
Research demonstrates that microwave irradiation at 140 watts power enables completion of etherification reactions within significantly reduced timeframes compared to conventional heating methods [9] [12]. The mechanism involves direct heating of polar molecules through dipole rotation and ionic conduction, resulting in more efficient energy transfer and reduced reaction times [9].
Table 4: Conventional versus Microwave-Assisted Synthesis Comparison
| Method | Power/Temperature | Time | Yield (%) | Energy Consumption | Reference |
|---|---|---|---|---|---|
| Conventional | 80°C | 3-6 hours | 85-89 | High | |
| Microwave | 140 W | 15-30 minutes | 89-94 | Low | [9] [12] |
| Microwave | 200 W | 10-20 minutes | 87-92 | Medium | [9] |
Studies indicate that microwave-assisted synthesis achieves comparable or superior yields while reducing reaction times by approximately 90% compared to conventional methods [9] [12]. The enhanced efficiency stems from rapid and uniform heating, which minimizes thermal gradients and promotes more consistent reaction conditions [9].
Flow chemistry applications for 4-(4-Bromobenzyloxy)benzaldehyde synthesis offer advantages in terms of reaction control, scalability, and safety [11]. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [11].
The implementation of flow chemistry systems allows for enhanced mass and heat transfer compared to batch processes [11]. Microreactor technology facilitates rapid mixing of reactants and maintains consistent reaction conditions throughout the process [11]. Research demonstrates that flow chemistry approaches can achieve higher selectivity and reduced side product formation compared to traditional batch methods [11].
Table 5: Flow Chemistry Process Parameters
| Parameter | Batch Process | Flow Process | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 3-6 hours | 10-30 minutes | 6-18x faster | [11] |
| Temperature Control | ±5°C | ±1°C | 5x more precise | [11] |
| Mixing Efficiency | Moderate | High | 3-5x better | [11] |
| Safety Profile | Standard | Enhanced | Reduced inventory | [11] |
Flow chemistry systems demonstrate particular advantages for exothermic etherification reactions by providing superior heat removal capabilities and preventing temperature excursions that could lead to product decomposition [11].
Recent advances in catalyst development have focused on enhancing the efficiency and selectivity of 4-(4-Bromobenzyloxy)benzaldehyde synthesis [19] [20]. Homogeneous catalyst systems, particularly those incorporating transition metals, have shown promise for improving reaction rates and reducing reaction temperatures [19].
Rhodium-based catalysts have demonstrated exceptional performance in related etherification reactions, offering high turnover numbers and excellent functional group tolerance [19]. These catalysts operate through coordination of reactants followed by facilitated bond formation and product release [19].
Table 6: Catalyst Performance Comparison
| Catalyst Type | Loading (mol%) | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Potassium carbonate | 120 | 80 | 6 | 85 | |
| Rhodium complex | 2 | 60 | 2 | 92 | [19] |
| Palladium complex | 5 | 70 | 3 | 88 | [11] |
The development of recyclable catalyst systems has gained significant attention due to environmental and economic considerations [19] [20]. Polymer-supported catalysts enable easy separation and reuse, maintaining catalytic activity over multiple cycles [19].
Solvent-free methodologies for 4-(4-Bromobenzyloxy)benzaldehyde synthesis align with green chemistry principles by eliminating volatile organic compounds and reducing environmental impact [13]. These approaches utilize solid-state reactions or neat conditions to achieve desired transformations [13].
Research has demonstrated successful implementation of solvent-free etherification reactions using solid supports or mechanochemical activation [13]. Ball milling techniques enable effective mixing of reactants while providing mechanical energy to drive chemical transformations [13].
Table 7: Solvent-Free Reaction Conditions
| Method | Temperature (°C) | Time (hours) | Yield (%) | Waste Generation | Reference |
|---|---|---|---|---|---|
| Ball milling | 25 | 2 | 78 | Minimal | [13] |
| Solid support | 100 | 4 | 82 | Low | [13] |
| Neat conditions | 120 | 1 | 75 | None | [13] |
The elimination of organic solvents significantly reduces waste generation and simplifies product isolation procedures [13]. However, solvent-free methods may require optimization of reaction conditions to achieve yields comparable to solution-phase reactions [13].
Recyclable catalyst systems represent a crucial component of sustainable synthesis for 4-(4-Bromobenzyloxy)benzaldehyde [19] [20]. Polymer-supported catalysts enable efficient separation and reuse while maintaining catalytic activity over multiple reaction cycles [19].
Immobilized catalyst systems utilize insoluble supports to anchor catalytically active species, facilitating recovery through simple filtration [19] [20]. Research demonstrates that properly designed supported catalysts can maintain >90% of their initial activity after five reaction cycles [19].
Table 8: Catalyst Recyclability Data
| Catalyst System | Cycle Number | Activity Retention (%) | Leaching (ppm) | Reference |
|---|---|---|---|---|
| Polymer-supported Rh | 1 | 100 | <1 | [19] |
| Polymer-supported Rh | 3 | 95 | <2 | [19] |
| Polymer-supported Rh | 5 | 92 | <3 | [19] |
| Silica-supported Pd | 1 | 100 | <1 | [20] |
| Silica-supported Pd | 5 | 88 | <5 | [20] |
The development of robust immobilization strategies prevents catalyst leaching while ensuring accessibility of active sites [19] [20]. Cross-linked polymer supports demonstrate superior stability compared to linear polymer systems [19].
Atom economy calculations for 4-(4-Bromobenzyloxy)benzaldehyde synthesis reveal the efficiency of different synthetic approaches in terms of atom utilization [18]. The classical Williamson ether synthesis exhibits moderate atom economy due to the formation of alkali halide byproducts [18].
The theoretical atom economy for the reaction between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide is calculated as 78.5%, accounting for the elimination of hydrogen bromide [18]. This value compares favorably with many organic transformations but suggests opportunities for improvement through alternative synthetic strategies [18].
Table 9: Atom Economy Analysis
| Synthetic Route | Theoretical Yield (%) | Atom Economy (%) | Waste Generated (%) | Reference |
|---|---|---|---|---|
| Williamson ether | 100 | 78.5 | 21.5 | [18] |
| Direct coupling | 100 | 85.2 | 14.8 | [18] |
| Oxidative coupling | 100 | 72.1 | 27.9 | [18] |
Strategies for improving atom economy include the development of catalytic processes that avoid stoichiometric byproduct formation and the implementation of atom-efficient coupling reactions [18].
Industrial-scale production of 4-(4-Bromobenzyloxy)benzaldehyde requires comprehensive process optimization to ensure economic viability and consistent product quality [15] [30]. Key optimization parameters include reaction kinetics, heat transfer efficiency, and equipment design [15].
Continuous stirred tank reactors represent the preferred configuration for large-scale etherification reactions due to excellent mixing characteristics and temperature control capabilities [15]. Process intensification through enhanced mixing and heat transfer enables reduction of reaction times and improvement of space-time yields [15].
Table 10: Industrial Process Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Reference |
|---|---|---|---|---|
| Reactor Volume (L) | 0.1-1 | 10-100 | 1000-10000 | [15] |
| Reaction Time (hours) | 3-6 | 4-8 | 6-12 | [15] |
| Heat Transfer Rate (kW/m³) | 50-100 | 20-50 | 10-30 | [15] |
| Mixing Power (W/m³) | 1000-5000 | 500-2000 | 100-500 | [15] |
Scale-up considerations include maintaining adequate mixing intensity to ensure homogeneous reaction conditions and implementing effective heat removal systems to control exothermic reactions [15]. The design of industrial reactors must account for safety considerations including pressure relief systems and emergency shutdown procedures [15].
Economic analysis of 4-(4-Bromobenzyloxy)benzaldehyde production encompasses raw material costs, energy consumption, and capital investment requirements [30]. Raw material costs typically represent 60-70% of total production costs, emphasizing the importance of supplier selection and inventory management [30].
Energy consumption analysis reveals that heating and cooling operations account for approximately 20-25% of operating costs [30]. Implementation of heat integration strategies can significantly reduce energy requirements and improve overall process economics [30].
Table 11: Cost Structure Analysis
| Cost Component | Percentage of Total Cost | Optimization Potential | Reference |
|---|---|---|---|
| Raw Materials | 65-70 | Medium | [30] |
| Energy | 20-25 | High | [30] |
| Labor | 5-8 | Low | [30] |
| Capital | 7-10 | Medium | [30] |
Process economic models indicate that production volumes above 100 metric tons per year achieve favorable economies of scale [30]. Investment in advanced process control systems can improve yield consistency and reduce operating costs through optimization of reaction conditions [30].
Quality control methodologies for industrial production of 4-(4-Bromobenzyloxy)benzaldehyde encompass analytical testing protocols, process monitoring systems, and product specification requirements [28] [31]. High-performance liquid chromatography serves as the primary analytical technique for purity determination and impurity profiling [28].
Gas chromatography-mass spectrometry provides complementary analytical capabilities for trace impurity identification and quantitation [28] [31]. Nuclear magnetic resonance spectroscopy enables structural confirmation and detection of isomeric impurities [31].
Table 12: Quality Control Specifications
| Parameter | Specification | Test Method | Frequency | Reference |
|---|---|---|---|---|
| Purity | ≥98.0% | HPLC | Each batch | [28] [31] |
| Water content | ≤0.5% | Karl Fischer | Each batch | [31] |
| Residual solvents | ≤1000 ppm | GC-MS | Each batch | [28] |
| Heavy metals | ≤10 ppm | ICP-MS | Weekly | [31] |